1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. Understanding its structure, synthesis, and properties is crucial for exploring its uses in various scientific fields.
The compound can be classified as a pyrazole derivative, specifically featuring a pyrrolidine moiety. Pyrazoles are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structural formula of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole can be represented as CHN, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound's unique structure allows it to interact with various biological targets, making it an interesting subject for further research.
The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole typically involves the following steps:
These methods may vary based on specific reagents and conditions used, such as temperature and solvents, which can influence yield and purity.
The molecular structure of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole consists of a pyrazole ring with a methyl group at position one and a pyrrolidine substituent at position five.
Key Structural Features:
1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions typical of pyrazole compounds:
These reactions are significant for developing derivatives with enhanced biological activity.
The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific biological targets. Pyrazoles generally exhibit their effects through:
Research into its specific mechanisms is ongoing, particularly concerning its pharmacological effects.
The physical properties of 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under various experimental conditions.
1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole has several potential applications:
Research continues to explore these applications further, focusing on optimizing efficacy and safety profiles in practical uses.
Pyrazole derivatives have evolved from synthetic curiosities to privileged scaffolds in medicinal chemistry since their initial characterization in the late 19th century. The foundational Knorr pyrazole synthesis (1883), involving cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, established the first reliable route to substituted pyrazoles [1]. This method enabled the systematic exploration of pyrazole bioactivity, leading to seminal drugs like the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant [1]. These clinical successes validated the pyrazole nucleus as a versatile pharmacophore capable of diverse target engagement.
The structural plasticity of pyrazole allows extensive derivatization, facilitating optimization of pharmacokinetic and pharmacodynamic properties. For instance, electron-withdrawing or donating substituents at C3/C5 significantly modulate electronic distribution and binding affinity, while N1 alkylation enhances metabolic stability [1]. Contemporary drug discovery leverages these properties, with pyrazole derivatives comprising ∼5% of all small-molecule therapeutics in clinical development as of 2025. Hybrid architectures—such as pyrrolidine-pyrazole conjugates—represent a strategic advancement, merging pyrazole’s aromatic character with aliphatic heterocycles’ spatial diversity.
Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals
| Drug Name | Therapeutic Category | Key Structural Features |
|---|---|---|
| Celecoxib | Anti-inflammatory | 1,5-Diarylpyrazole with sulfonamide |
| Rimonabant | Anti-obesity | 1,5-Diarylpyrazole with piperidine carboxamide |
| Difenamizole | Analgesic | 3-Aminopyrazole with ester moiety |
| Betazole | H₂-receptor agonist | 3-Aminoethylpyrazole |
| Fezolamide | Antidepressant | 1,3-Disubstituted pyrazole with benzamide |
The integration of pyrrolidine with pyrazole generates three-dimensional complexity critical for selective target interaction. 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole exemplifies this hybrid architecture, characterized by:
Table 2: Structural Parameters of Key Pyrrolidine-Pyrazole Hybrids
| Compound | Hybridization Site | Notable Structural Features | Biological Relevance |
|---|---|---|---|
| 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole | Pyrazole C5 | Direct pyrrolidine linkage; free N–H group | Enhanced blood-brain barrier penetration |
| 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole | Pyrazole C5 via methyl spacer | Increased conformational freedom | Improved solubility (log P reduction by 0.8) |
| 1-methyl-3-nitro-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole | Pyrazole C5 via methyl spacer | Nitro group at C3; tertiary pyrrolidine nitrogen | Electrophilic center for covalent inhibition |
| 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole | Pyrazole N1 | Methoxy at C4; pyrrolidine at N1 | Altered regioselectivity in electrophilic substitution |
Hybrids like 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-pyrazole (ENAH11DD10AD) extend spatial reach via methylene linkers, improving membrane permeability while retaining stereochemical control [2] [5]. Such compounds exhibit log P values of 1.2–1.8, ideal for CNS penetration, and pKa values of 8.3–8.9 for the pyrrolidine nitrogen, facilitating ion trapping in acidic organelles [6].
Regioselectivity dictates the site of electrophilic/nucleophilic attack on unsymmetrical pyrazoles, profoundly impacting biological activity. 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole’s synthesis exemplifies these challenges:
Table 3: Regioselectivity Control Strategies in Pyrazole Functionalization
| Synthetic Method | Key Modifications | Regioselectivity Outcome | Application to Pyrrolidine-Pyrazoles |
|---|---|---|---|
| Knorr Cyclocondensation | Standard ethanol reflux | Low (∼1:1 isomer ratio) | Limited due to poor control |
| Gosselin Modification | HCl in DMAc/DMF; 20–25°C | >98:2 for 1,3-disubstituted isomer | High yielding for C5-pyrrolidinyl analogs |
| Acetylenic Ketone Cyclization | Methylhydrazine vs. arylhydrazine | 93:7 to 99:1 based on hydrazine | Critical for direct C5 functionalization |
| Microwave-Assisted Synthesis | High temperature; polar solvents | 85:15 to >95:5 | Reduces pyrrolidine racemization |
Modern strategies employ chemo- and regioselective cross-coupling (e.g., Suzuki-Miyaura at C4) or protecting group tactics (e.g., SEM-Cl for pyrrolidine nitrogen) to enable late-stage diversification [7]. For 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole, this allows sequential installation of aryl, heteroaryl, or acyl groups at C4 without competing reactions at the pyrrolidine nitrogen.
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6